molecular formula C13H22N6O2S B570234 N-(3-Azidopropyl)biotinamide CAS No. 908007-17-0

N-(3-Azidopropyl)biotinamide

Cat. No.: B570234
CAS No.: 908007-17-0
M. Wt: 326.419
InChI Key: SWODDJWJUGOAQB-NHCYSSNCSA-N
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Description

Evolution of Bioorthogonal Reactions in Chemical Biology

The field of bioorthogonal chemistry was launched with the development of the Staudinger ligation in 2000 by the Bertozzi group. wikipedia.orgacs.org This reaction, a modification of the classic Staudinger reaction between azides and phosphines, was the first to feature completely abiotic reactive partners. wikipedia.org Since this initial breakthrough, the toolkit of bioorthogonal reactions has expanded significantly. acs.org This evolution was driven by the need for faster, more efficient, and more versatile chemical tools for bioconjugation—the process of linking molecules together. mdpi.com The development of these reactions has enabled researchers to move beyond traditional laboratory glassware and conduct complex chemical syntheses within the complex environment of cells and even whole organisms. acs.org Key developments include copper-free click chemistry, tetrazine ligations, and photo-click reactions, each offering unique advantages for specific applications in chemical biology. mdpi.com

Significance of Click Chemistry in Biological Systems

The concept of "click chemistry," introduced by K. Barry Sharpless in 2001, describes a set of criteria for reactions that are modular, wide in scope, high-yielding, and generate only inoffensive byproducts. numberanalytics.compcbiochemres.com These reactions are characterized by their simplicity, reliability, and efficiency, making them ideal for a wide range of applications, including drug discovery and materials science. organic-chemistry.orgresearchgate.net

In biological systems, the significance of click chemistry is immense. It provides a powerful method for modifying complex biomolecules under mild, aqueous conditions, thereby preserving their natural structure and function. numberanalytics.comwikipedia.org This has opened up new frontiers in proteomics, genomics, and cell biology. nih.gov Researchers can use click chemistry to attach probes, such as fluorescent dyes or affinity tags like biotin (B1667282), to specific biomolecules. numberanalytics.com This allows for the visualization, tracking, and isolation of these molecules, providing invaluable insights into cellular processes, protein interactions, and disease mechanisms. pcbiochemres.comwikipedia.org

Overview of Azide-Alkyne Cycloaddition Reactions in Research

Among the most prominent click reactions is the azide-alkyne Huisgen cycloaddition, a 1,3-dipolar cycloaddition that forms a stable 1,2,3-triazole ring. wikipedia.org The original thermal version of this reaction required high temperatures and often resulted in a mixture of two different products (regioisomers), limiting its utility. organic-chemistry.orgwikipedia.org

A major advancement was the development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.org This reaction proceeds rapidly at room temperature, works well in water, and, crucially, yields a single 1,4-disubstituted triazole product with high specificity. organic-chemistry.orgmdpi.com The CuAAC reaction dramatically increased the accessibility and application of click chemistry in biological research. organic-chemistry.org

Further developments led to alternative catalytic systems and conditions. The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), for instance, selectively produces the 1,5-triazole regioisomer and can be used with both terminal and internal alkynes. wikipedia.orgmdpi.com To address the issue of copper's toxicity in living cells, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This "copper-free" click reaction uses a strained cyclooctyne (B158145) to react readily with an azide (B81097), eliminating the need for a metal catalyst and making it highly suitable for in vivo studies. wikipedia.orgnih.gov N-(3-Azidopropyl)biotinamide, with its azide group, is a key reagent in both CuAAC and SPAAC, enabling researchers to specifically attach biotin to alkyne-modified targets. medchemexpress.comsigmaaldrich.com

Chemical Compound Information

Compound Name
This compound
1,1'-Carbonyldiimidazole (B1668759)
3-Azidopropylamine
Biotin

This compound Properties

PropertyValueSource(s)
Synonyms Biotin-azide, (3aS,4S,6aR)-N-(3-Azidopropyl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide sigmaaldrich.compharmaffiliates.com
CAS Number 908007-17-0 sigmaaldrich.compharmaffiliates.comlabproinc.com
Molecular Formula C13H22N6O2S sigmaaldrich.compharmaffiliates.comlabproinc.com
Molecular Weight 326.42 g/mol sigmaaldrich.compharmaffiliates.comlabproinc.com
Appearance White to beige solid sigmaaldrich.comlabproinc.com
Purity ≥95% sigmaaldrich.comlabproinc.com
Storage Temperature 2-8°C or -20°C sigmaaldrich.combldpharm.comiris-biotech.de
Primary Application Biotinylation reagent for click chemistry medchemexpress.comsigmaaldrich.comalfa-chemical.com
Reactive Groups Terminal azide, Biotin medchemexpress.com
Compatible Reactions Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) medchemexpress.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(3-azidopropyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N6O2S/c14-19-16-7-3-6-15-11(20)5-2-1-4-10-12-9(8-22-10)17-13(21)18-12/h9-10,12H,1-8H2,(H,15,20)(H2,17,18,21)/t9-,10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWODDJWJUGOAQB-NHCYSSNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCN=[N+]=[N-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCN=[N+]=[N-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301343599
Record name N-(3-Azidopropyl)biotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301343599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908007-17-0
Record name N-(3-Azidopropyl)biotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301343599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Chemical Modifications of N 3 Azidopropyl Biotinamide for Research Applications

Synthetic Routes and Methodological Considerations

The synthesis of N-(3-Azidopropyl)biotinamide typically involves a two-stage process. The first stage is the activation of the carboxylic acid group of biotin (B1667282). A common method for this is the reaction of biotin with 1,1'-carbonyldiimidazole (B1668759) (CDI) in a solvent like N,N-dimethyl-formamide (DMF) at room temperature. alfa-chemical.com This creates a reactive biotin-imidazole intermediate.

In the second stage, 3-azidopropylamine is added to the reaction mixture. alfa-chemical.com The primary amine of 3-azidopropylamine then nucleophilically attacks the activated carboxyl group of the biotin-imidazole intermediate, forming a stable amide bond and yielding the final product, this compound. alfa-chemical.com The reaction is typically carried out at room temperature over several hours. alfa-chemical.com

Table 1: Synthetic Parameters for this compound

ParameterValueReference
Reactant 1Biotin alfa-chemical.com
Activating Agent1,1'-Carbonyldiimidazole (CDI) alfa-chemical.com
Reactant 23-Azidopropylamine alfa-chemical.com
SolventN,N-dimethyl-formamide (DMF) alfa-chemical.com
Temperature25°C alfa-chemical.com
Reaction Time (Stage 1)3 hours alfa-chemical.com
Reaction Time (Stage 2)12.5 hours alfa-chemical.com

Derivatization Strategies for Enhanced Reactivity and Specificity

The azide (B81097) group of this compound is a key functional handle for its derivatization. It allows for highly specific "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). sigmaaldrich.commedchemexpress.com

In CuAAC, the azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage. sigmaaldrich.com This reaction is known for its high efficiency and specificity. targetmol.com For applications where the cytotoxicity of copper is a concern, SPAAC provides a copper-free alternative. In SPAAC, the azide reacts with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a metal catalyst. medchemexpress.com

These derivatization strategies enable the attachment of biotin to a wide range of molecules, including proteins, nucleic acids, and lipids that have been functionalized with an alkyne or a strained cyclooctyne group. bertin-bioreagent.com This allows for the specific labeling and subsequent detection or purification of these biomolecules. sigmaaldrich.com

Incorporation of Spacer Arms and Linkers for Steric Hindrance Minimization

To improve the accessibility of the biotin moiety for binding to streptavidin or avidin (B1170675), spacer arms or linkers are often incorporated into the biotinylation reagent. issuu.com These spacers help to overcome steric hindrance that may arise from the proximity of the biotin to the labeled biomolecule.

Influence of Alkyl Chain Lengths on Labeling Efficiency

The length of the spacer arm can significantly impact the efficiency of biotin-streptavidin binding. issuu.com Longer alkyl chains can provide greater flexibility and distance the biotin from the target molecule, potentially leading to improved binding. nih.gov Research has shown that varying the length of the alkyl chain can modulate the cellular uptake and binding of biotinylated molecules. nih.gov For instance, studies on hydrophobically-modified gelatin hydrogels have demonstrated that increasing the alkyl chain length can enhance the adsorption of hydrophobic molecules. matec-conferences.org However, excessively long chains can also introduce steric hindrance themselves. matec-conferences.org Therefore, the optimal spacer length often needs to be determined empirically for each specific application. thermofisher.com

Table 2: Examples of Biotinylation Reagents with Different Spacer Arms

ReagentSpacer Arm CompositionKey FeaturesReference
NHS-LC-BiotinElongated alkyl chainMembrane permeable, suitable for intracellular labeling. covachem.com
NHS-PEG4-BiotinFour polyethylene (B3416737) glycol unitsIncreased water solubility and reduced immunogenicity compared to non-PEG spacers. thermofisher.com
Maleimide-PEG11-BiotinEleven polyethylene glycol unitsLong spacer for increased reach and water solubility, reacts with sulfhydryl groups. thermofisher.com

Polyethylene Glycol (PEG) Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers are widely used in bioconjugation to improve the properties of the resulting conjugates. thermofisher.comaxispharm.com The incorporation of PEG chains into biotinylation reagents offers several advantages:

Increased Solubility: PEG is hydrophilic and can significantly increase the solubility of hydrophobic molecules in aqueous solutions. thermofisher.comaxispharm.comhiyka.com

Reduced Non-specific Binding: The flexible and neutral nature of PEG chains can minimize non-specific interactions with other biomolecules. hiyka.com

Enhanced Stability: PEGylation can protect the conjugated molecule from enzymatic degradation. axispharm.com

Reduced Immunogenicity: The presence of PEG can mask the biotinylated molecule from the immune system. thermofisher.comaxispharm.com

Biocompatibility: PEG is generally considered biocompatible and suitable for in vivo applications. hiyka.com

Biotin-PEG linkers are available with varying numbers of PEG units, allowing for the optimization of spacer length for specific applications. thermofisher.com These linkers can be functionalized with various reactive groups, such as NHS esters for reaction with primary amines or maleimides for reaction with sulfhydryl groups, to facilitate conjugation to a wide range of biomolecules. thermofisher.comaxispharm.com

Mechanistic Insights into Click Chemistry Reactions Involving N 3 Azidopropyl Biotinamide

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used form of click chemistry that joins an azide (B81097), such as the one on N-(3-Azidopropyl)biotinamide, with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govthermofisher.comiris-biotech.de This reaction is known for its high yield, specificity, and thermodynamic driving force of over 20 kcal/mol, ensuring it proceeds rapidly to completion. iris-biotech.de

The central catalyst in the CuAAC reaction is the Copper(I) ion. thermofisher.com The mechanism, supported by density functional theory calculations, involves the in-situ formation of a copper(I) acetylide intermediate. wikipedia.org The Cu(I) ion coordinates with the alkyne, significantly lowering the pKa of its terminal proton and facilitating its removal by a base. wikipedia.org The resulting copper acetylide then reacts with the azide. Mechanistic studies suggest a transition state involving two copper atoms, where one is bound to the acetylide and the other activates the azide group by coordinating with its nitrogen atoms. wikipedia.org This coordination properly orients the reactants for a cyclization step that results in the stable triazole product. wikipedia.org

While essential, the Cu(I) ion is prone to oxidation. To maintain its catalytically active state and prevent unwanted side reactions, various ligands are employed. These ligands stabilize the Cu(I) ion and can enhance reaction rates.

LigandDescriptionApplication Context
TBTA (Tris(benzyltriazolylmethyl)amine)A ligand that forms a stable complex with Cu(I), protecting it from oxidation. iris-biotech.deUsed in a variety of aqueous and organic solvents to catalyze quantitative and regioselective CuAAC reactions. iris-biotech.de
THPTA (Tris(3-hydroxypropyl-triazolylmethyl)amine)A water-soluble alternative to TBTA, making it highly suitable for biological applications. iris-biotech.demdpi.comApplied in combination with a reducing agent like sodium ascorbate (B8700270) for robust labeling of biomolecules on cell surfaces and in vivo. mdpi.com
BTTAA and BTTES Newer ligands that have shown high activity in accelerating CuAAC, with the BTTAA-Cu(I) catalyst being particularly effective for cell surface and in vivo ligations. mdpi.comUsed to improve the efficiency and biocompatibility of CuAAC in living systems. mdpi.com

A significant challenge for applying CuAAC in living systems is the cytotoxicity associated with free copper ions, which can generate reactive oxygen species (ROS). mdpi.com Consequently, optimizing the reaction for biological samples focuses on minimizing copper-induced toxicity while maintaining high reaction efficiency. nih.gov The Cu(I)-catalyzed reaction is highly effective for labeling proteins in complex lysates but is generally not compatible with live cells without modification. nih.gov

Strategies for optimization include:

Use of Reducing Agents: Sodium ascorbate is commonly added to the reaction mixture to reduce the more stable Cu(II) species (often from a precursor like copper sulfate) to the active Cu(I) state and to counteract oxidative processes. mdpi.com

Cu(I)-Stabilizing Ligands: As mentioned, water-soluble ligands like THPTA are crucial. They not only protect the copper ion but also prevent it from binding non-specifically to biomolecules, which could impair their function and increase toxicity. thermofisher.commdpi.com The development of ligands such as BTTAA has further improved the suitability of CuAAC for in vivo applications. mdpi.com

Role of Copper(I) Ions and Ligands in Catalysis

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

To circumvent the issue of copper toxicity, a copper-free version of the click reaction was developed, known as the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). wikipedia.org This reaction relies on the intrinsic reactivity of a strained alkyne with an azide. mdpi.com

SPAAC utilizes cyclooctynes, which are eight-membered rings containing a triple bond. The significant ring strain of these molecules allows them to react readily with azides, like that of this compound, without the need for a catalyst. mdpi.com This reaction is a type of [3+2] cycloaddition. nih.gov Common strained alkynes used in SPAAC include:

Strained AlkyneFull NameKey Feature
DBCO (or DIBO)DibenzocyclooctyneHigh reactivity with azides, enabling rapid copper-free labeling. thermofisher.comresearchgate.net
BCN BicyclononyneAnother class of strained alkyne used for efficient SPAAC reactions. medchemexpress.commedchemexpress.com

This compound readily undergoes SPAAC with molecules containing DBCO or BCN groups, making it a versatile tool for both copper-catalyzed and copper-free click chemistry. medchemexpress.commedchemexpress.com

The primary advantage of SPAAC is its exceptional biocompatibility. mdpi.comwikipedia.org By eliminating the cytotoxic copper catalyst, SPAAC can be performed on and within living cells and organisms without significant negative effects on viability. mdpi.comnih.gov This has made it a preferred method for real-time imaging and labeling of biomolecules in their native environments. wikipedia.org Both the Staudinger ligation and SPAAC using optimized cyclooctynes have proven effective for labeling azides on live cell surfaces. nih.gov The choice of reagent often depends on the specific structure of the azide-modified target molecule. nih.gov SPAAC is particularly well-suited for applications where preserving the biological system is paramount, such as in the formation of hydrogels for tissue engineering or for in vivo imaging of glycans. mdpi.comresearchgate.net

Copper-Free Click Chemistry with Strained Alkynes (DBCO, BCN)

Alternative Bioorthogonal Reaction Mechanisms

While CuAAC and SPAAC are the most prominent click reactions for azides, other bioorthogonal reactions can also be employed. The azide group is a key chemical reporter that can be tagged using several selective methods. nih.gov One notable alternative is the Staudinger ligation .

The Staudinger ligation, developed in 2000, was one of the first bioorthogonal reactions and involves the reaction of an azide with a triarylphosphine. nih.govwikipedia.org This reaction forms a stable amide bond, proceeds readily at neutral pH, and is biocompatible, enabling its use in live cells and even mice. nih.govmdpi.com Although its reaction kinetics can be slower compared to modern click chemistry, it remains a valuable tool in the bioorthogonal chemistry toolkit. nih.gov

Table of Compounds

Compound Name Abbreviation
This compound -
Tris(benzyltriazolylmethyl)amine TBTA
Tris(3-hydroxypropyl-triazolylmethyl)amine THPTA
Dibenzocyclooctyne DBCO / DIBO
Bicyclononyne BCN
N-azidoacetylmannosamine Ac4ManNaz
Copper(II) sulfate -

Applications of N 3 Azidopropyl Biotinamide in Chemical Biology Research

Protein Labeling and Bioconjugation Strategies

The ability to attach biotin (B1667282) to proteins with high specificity is fundamental to studying their function, interactions, and localization. chemimpex.com N-(3-Azidopropyl)biotinamide serves as a versatile reagent for this purpose, enabling the biotinylation of proteins that have been pre-functionalized with an alkyne group. sigmaaldrich.comsigmaaldrich.com This bioconjugation strategy is widely employed for the detection and isolation of specific proteins from complex mixtures like cell lysates. nih.gov The strong and stable biotin-streptavidin interaction facilitates efficient affinity purification and subsequent analysis by methods such as mass spectrometry. sigmaaldrich.comnih.gov

Achieving site-specific labeling is crucial for understanding the role of particular domains or residues within a protein. This compound is instrumental in strategies designed to label proteins at specific, predetermined locations. iris-biotech.deiris-biotech.de This is typically accomplished by first introducing an alkyne-bearing unnatural amino acid into the protein's sequence at the desired site using modern genetic code expansion techniques. The azide (B81097) group of this compound can then be "clicked" onto the unique alkyne handle, ensuring that the biotin tag is attached only at that position. iris-biotech.de This precise control allows for the creation of well-defined protein conjugates for applications such as protein microarray fabrication. iris-biotech.deiris-biotech.de

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy used to study the functional state of entire enzyme families directly in native biological systems. nih.govmdpi.com ABPP often utilizes active site-directed chemical probes that covalently label active enzymes but not their inactive or inhibited counterparts. mdpi.com A common ABPP approach involves a two-step labeling process where this compound plays a key role. First, a bifunctional probe containing a reactive group (to covalently modify the enzyme's active site) and an alkyne handle is used to label the target enzymes. asm.org

In a notable study, 1,7-octadiyne (B1345467) (17OD), an alkyne-containing compound, was used as a mechanism-based inactivator for ammonia (B1221849) monooxygenase (AMO) in Nitrosomonas europaea. asm.org After inactivation, the alkyne-modified AMO was covalently tagged using a copper-catalyzed reaction with an azide-containing reporter molecule, such as this compound. asm.org This allowed for the subsequent detection and affinity purification of the active enzyme, demonstrating the utility of this approach for identifying and studying specific enzyme activities within a complex proteome. asm.org

Non-enzymatic glycation is a post-translational modification resulting from the covalent attachment of reducing sugars to proteins, which can lead to the formation of advanced glycation end-products (AGEs). mdpi.com This process is implicated in aging and various diseases. mdpi.com To study this modification, researchers have developed chemical probes to tag glycated proteins. For instance, an alkynyl methylglyoxal (B44143) probe was synthesized to investigate non-enzymatic histone glycation. sigmaaldrich.com After the probe reacts with proteins, this compound can be used to attach a biotin tag to the alkyne group. This enables the enrichment and identification of proteins modified by glycation, providing insights into the molecular mechanisms of AGE formation and its biological consequences. mdpi.comsigmaaldrich.com

Activity-Based Protein Profiling (ABPP) Methodologies

Nucleic Acid Labeling and Detection

Similar to its application in proteomics, this compound is a key reagent for labeling and detecting nucleic acids. chemimpex.comsigmaaldrich.com By incorporating alkyne-modified nucleosides into DNA or oligonucleotides during synthesis or through enzymatic reactions, a reactive handle is introduced for subsequent biotinylation via click chemistry. sigmaaldrich.comsigmaaldrich.com

This compound enables the specific labeling of DNA and oligonucleotides that have been functionalized with terminal alkynes. sigmaaldrich.comsigmaaldrich.com This method provides a robust way to attach biotin to nucleic acid strands. The resulting biotinylated DNA can be used in a variety of downstream affinity-based applications, including purification of specific DNA fragments or their detection in assays involving streptavidin-conjugated reporters. sigmaaldrich.com The efficiency and specificity of the click reaction ensure high yields of correctly labeled products. medchemexpress.com

Biotinylated oligonucleotides serve as powerful molecular probes in genetic research. chemimpex.com When an oligonucleotide probe labeled with biotin via this compound binds to its complementary sequence, the biotin tag can be used for detection or capture. This principle is fundamental to techniques like Southern and Northern blotting, electrophoretic mobility shift assays (EMSA), and pull-down assays to study DNA-protein interactions. Furthermore, biotinylated oligonucleotides have been explored in gene editing technologies to potentially enhance the specificity and efficiency of CRISPR systems. chemimpex.com

Table 1: Summary of this compound Applications

Application AreaTarget BiomoleculeComplementary Reactive GroupResearch Goal
Site-Specific Labeling Proteins, PeptidesAlkyneAttaching biotin to a specific amino acid residue for functional studies and microarray fabrication. iris-biotech.deiris-biotech.de
Activity-Based Protein Profiling (ABPP) Enzymes (e.g., Monooxygenases)Alkyne (on an activity-based probe)Identifying and isolating active enzymes from complex proteomes for functional analysis. mdpi.comasm.org
Glycation Studies Proteins (e.g., Histones)Alkyne (on a glycation probe)Detecting and enriching non-enzymatically glycated proteins to study their roles in disease. sigmaaldrich.com
Nucleic Acid Labeling DNA, OligonucleotidesAlkyneAttaching biotin for purification, detection, and use in various molecular biology assays. sigmaaldrich.comsigmaaldrich.com
Genetic Research Probes OligonucleotidesAlkyneCreating probes for detecting specific nucleic acid sequences and enhancing gene editing tools. chemimpex.com

Labeling of DNA and Oligonucleotides

Lipid and Metabolite Tracing in Cellular Systems

The ability to track the metabolic fate and subcellular localization of lipids and other small molecule metabolites is crucial for understanding cellular physiology and disease. This compound, in conjunction with metabolically incorporated alkyne-tagged analogs, provides a powerful strategy for this purpose.

Tracing Cellular Cholesterol Metabolism

Cholesterol is an essential lipid component of mammalian cell membranes, and its metabolism is tightly regulated. sigmaaldrich.com To investigate the dynamic processes of cholesterol trafficking and distribution, researchers have developed alkyne-containing cholesterol analogs. These analogs can be fed to cells and incorporated into cellular membranes and metabolic pathways. Following this, the cells are lysed, and the alkyne-tagged cholesterol is reacted with this compound via click chemistry. This biotinylates the cholesterol, enabling its subsequent enrichment using streptavidin-coated beads and analysis by mass spectrometry.

A notable example involves the use of a novel alkyne-cholesterol analog to trace its localization and metabolism within cells. sigmaaldrich.com This approach allows for the specific detection and pull-down of the modified cholesterol from different cellular compartments, providing insights into its transport and storage.

Research Finding Experimental Approach Significance Reference
Successful tracing of a novel alkyne-cholesterol analog in mammalian cells.Metabolic labeling with alkyne-cholesterol followed by click reaction with this compound and subsequent detection.Demonstrates the utility of click chemistry for studying the localization and metabolism of cholesterol. sigmaaldrich.com

Investigation of Other Bioactive Compounds

The application of this compound extends beyond cholesterol to the tracing of a wide array of other bioactive small molecules. By synthesizing alkyne-modified versions of these compounds, their metabolic incorporation, covalent protein adducts, and interactions within the cell can be investigated.

One area of significant interest is the study of lipid-derived electrophiles (LDEs), which are reactive molecules that can modify proteins and have been implicated in various disease states. Researchers have utilized an azido-biotin reagent to capture and identify proteins that are covalently modified by LDEs. medchemexpress.com This "tagging-via-substrate" approach involves introducing an alkyne-bearing LDE precursor to cells, followed by reaction with this compound and affinity purification of the biotinylated protein adducts for identification by mass spectrometry.

Furthermore, a "minimalist" small molecule tagging strategy has been expanded to various bioactive compounds. iris-biotech.de This involves creating alkyne-functionalized versions of these molecules, allowing for their detection and pull-down from cellular lysates using this compound. This has proven to be a powerful method for identifying the cellular targets and mechanisms of action of these compounds.

Bioactive Compound Class Research Goal Methodology Reference
Lipid-Derived Electrophiles (LDEs)Isolation of protein adducts of LDEs.Use of an azido-biotin reagent for streptavidin catch and photorelease of modified proteins. medchemexpress.com
Various Bioactive CompoundsExpanding the "minimalist" small molecule tagging approach.Synthesis of alkyne-modified bioactive compounds for subsequent tagging with this compound. iris-biotech.de

Carbohydrate and Glycoprotein Research

Glycosylation, the enzymatic attachment of carbohydrates (glycans) to proteins and lipids, is a critical post-translational modification that influences a vast range of biological processes. This compound is a key reagent in glycoproteomics, enabling the enrichment and identification of glycoproteins and the characterization of their attached glycans.

Analysis of Sialylated N- and O-Glycopeptides

Sialic acids are terminal monosaccharides on many N- and O-linked glycans that play crucial roles in cell-cell recognition, signaling, and immunity. To study the sialylated glycoproteome, researchers employ metabolic labeling with azido- or alkyne-modified sialic acid precursors, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz). nih.gov Once incorporated into cellular glycoproteins, the azide-modified glycans can be reacted with an alkyne-biotin tag, or conversely, alkyne-modified glycans can be reacted with this compound.

A powerful technique known as Isotope-Targeted Glycoproteomics (IsoTaG) utilizes this approach to identify intact glycopeptides from complex biological samples. nih.gov In this method, cells are metabolically labeled with an azido-sugar. The azide-labeled glycoproteins are then reacted with a phosphine (B1218219) probe containing both a biotin tag and an isotopic label. The biotin allows for enrichment, and the isotopic signature facilitates the identification of glycopeptides during mass spectrometry analysis. A variation of this method involves labeling with an alkynyl sugar and then reacting with this compound for enrichment. This has been successfully applied to the analysis of sialylated N- and O-glycopeptides, leading to the identification of hundreds of intact glycopeptides from numerous glycoproteins. nih.gov

Technique Metabolic Label Enrichment/Detection Outcome Reference
Isotope-Targeted Glycoproteomics (IsoTaG)Azido or Alkynyl SugarsThis compound (for alkyne labels) or isotopically labeled biotin-phosphine probes (for azide labels)Identification of 699 intact glycopeptides (126 N-glycopeptides and 576 O-glycopeptides) from 192 glycoproteins in PC-3 cells. nih.gov

Labeling of Glycoproteins and Carbohydrate-Containing Compounds

The general strategy of metabolic labeling with an alkyne-modified monosaccharide followed by click reaction with this compound is a widely used method for the global analysis of protein glycosylation. sigmaaldrich.com This allows for the selective enrichment and subsequent identification of glycoproteins from total cell lysates.

This technique is not limited to glycoproteins within cells. It has also been applied to label and track carbohydrate-containing compounds in more complex systems. For instance, researchers have utilized this method to functionalize tobacco mosaic virus-based protein nanoparticles. medchemexpress.com By incorporating alkyne-moieties onto the surface of these nanoparticles, they can be subsequently conjugated with this compound, enabling their use in targeted drug delivery applications.

Application System Methodology Significance Reference
General Glycoprotein LabelingCultured CellsMetabolic labeling with alkyne-sugars, cell lysis, click reaction with this compound, affinity purification.Enables the enrichment and proteomic identification of the glycoproteome. sigmaaldrich.com
Nanoparticle FunctionalizationTobacco Mosaic VirusChemical modification of nanoparticles with alkynes followed by click reaction with this compound.Facilitates the attachment of targeting ligands or imaging agents to nanoparticles for biomedical applications. medchemexpress.com

N 3 Azidopropyl Biotinamide in Proteomics and Target Identification

Affinity Enrichment and Isolation of Biotinylated Biomolecules

A primary application of N-(3-Azidopropyl)biotinamide is the enrichment and isolation of biomolecules that have been biotinylated. This process leverages the extraordinarily strong and specific interaction between biotin (B1667282) and streptavidin or avidin (B1170675). sigmaaldrich.comsigmaaldrich.com

Streptavidin/Avidin-Based Affinity Capture Techniques

The core principle of this technique involves the capture of biotinylated molecules using streptavidin or avidin immobilized on a solid support, such as agarose (B213101) or magnetic beads. nih.govresearchgate.net The high affinity of the biotin-streptavidin interaction (with a dissociation constant, Kd, in the order of 10⁻¹⁵ M) ensures efficient and specific capture of the target molecules, even from dilute solutions. bruker.comgoogle.com

This strong interaction, however, can present a challenge when it comes to eluting the captured biomolecules, often requiring harsh, denaturing conditions that may not be compatible with downstream analyses like mass spectrometry. google.comnih.gov To address this, various strategies have been developed, including the use of cleavable linkers within the biotin probe itself, allowing for the release of the captured molecule under milder conditions. nih.gov

The general workflow for streptavidin/avidin-based affinity capture is as follows:

Labeling: Target biomolecules are first labeled with a biotin derivative, such as this compound, through a suitable chemical reaction. In the case of this compound, this is typically achieved via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry) with a biomolecule that has been modified to contain an alkyne group. medchemexpress.comclinisciences.com

Capture: The complex mixture containing the biotinylated biomolecule is incubated with streptavidin- or avidin-coated beads. The biotinylated molecules bind tightly to the beads.

Washing: The beads are washed extensively to remove non-specifically bound molecules.

Elution: The captured biomolecules are released from the beads for further analysis.

StepDescriptionKey Considerations
LabelingCovalent attachment of this compound to the target biomolecule.Efficiency of the click chemistry reaction; potential for steric hindrance. aatbio.com
CaptureIncubation of the labeled sample with streptavidin/avidin-coated solid support.Choice of solid support (e.g., magnetic beads for ease of handling). researchgate.net
WashingRemoval of unbound proteins and contaminants.Stringency of wash buffers to minimize non-specific binding.
ElutionRelease of the captured biomolecules from the support.Harsh conditions may be required for non-cleavable linkers; cleavable linkers allow for milder elution. google.comnih.gov

Isolation of Transcriptional Protein Complexes from Cells

A specific and powerful application of this affinity capture methodology is the isolation of transcriptional protein complexes from cells. medchemexpress.comclinisciences.comcnreagent.com By designing probes that can be incorporated into specific cellular pathways or structures, researchers can pull down and identify the proteins involved.

For instance, this compound has been utilized to isolate transcriptional protein complexes from yeast cells. medchemexpress.comclinisciences.com In such experiments, a photo-crosslinking agent might be used to covalently link proteins to DNA in their native context. Subsequent functionalization with an this compound probe via click chemistry allows for the specific enrichment of these crosslinked protein-DNA complexes on streptavidin resins. medchemexpress.comclinisciences.com This enables the identification of proteins that are in close proximity to specific DNA sequences, providing insights into the regulation of gene expression. nih.gov

Another approach involves the use of biotinylated RNA probes to pull down associated chromatin complexes, a technique known as Chromatin Isolation by Biotinylated RNA Pull-down (ChIbRP). researchgate.net In this method, a biotin group is attached to a specific small activating RNA (saRNA). When this biotinylated saRNA is introduced into cells, it associates with its target promoter region and the associated protein complexes. After crosslinking, these entire complexes can be isolated using streptavidin beads, allowing for the identification of both the DNA and protein components involved in transcriptional activation at that specific locus. researchgate.net

Mass Spectrometry-Based Proteomic Analysis

Following affinity enrichment, mass spectrometry (MS) is the primary analytical technique used to identify and quantify the isolated proteins. The combination of affinity purification with MS-based proteomics allows for the sensitive and specific characterization of labeled proteomes.

Identification of Labeled Proteins via LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful method for identifying proteins from a complex mixture. researchgate.netanaquant.com In this workflow, the proteins eluted from the affinity resin are first digested into smaller peptides, typically using an enzyme like trypsin. This peptide mixture is then separated by liquid chromatography and introduced into a mass spectrometer.

The mass spectrometer performs two stages of mass analysis (MS/MS). In the first stage, the mass-to-charge ratio (m/z) of the intact peptides is measured. In the second stage, selected peptides are fragmented, and the m/z of the resulting fragment ions is measured. The fragmentation pattern provides sequence information that can be used to identify the original peptide and, by extension, the protein from which it was derived. anaquant.com

The use of labeling reagents like this compound can be integrated into LC-MS/MS workflows to specifically identify the labeled proteins. sciex.com A challenge in conventional affinity purification-MS is the co-purification of proteins that bind non-specifically to the affinity matrix. However, methods have been developed for the direct detection of biotin-tagged peptides by MS, which helps to discriminate between genuinely labeled proteins and contaminants. nih.gov

LC-MS/MS StepDescriptionPurpose in Labeled Proteomics
Protein DigestionEluted proteins are enzymatically digested into peptides.Generates peptides of a suitable size for MS analysis.
Liquid Chromatography (LC)Peptides are separated based on their physicochemical properties.Reduces the complexity of the mixture entering the mass spectrometer at any given time. thermofisher.com
MS1 ScanThe mass-to-charge ratio of intact peptides is measured.Creates a survey of all peptides eluting from the LC at a specific time.
MS2 Scan (Tandem MS)Selected peptides are fragmented, and the fragment ions are analyzed.Provides peptide sequence information for protein identification. anaquant.com
Database SearchingThe experimental fragmentation spectra are compared to theoretical spectra from a protein database.Identifies the proteins present in the original sample.

Mapping Protein-Ligand Interactions

This compound is also a valuable tool for mapping the interactions between proteins and small molecule ligands. nih.gov In a typical experiment, a small molecule of interest is functionalized with an alkyne group. This alkyne-tagged molecule is then incubated with a cell lysate or live cells to allow it to bind to its protein targets.

After binding, a photoreactive group on the ligand can be activated by UV light to crosslink the ligand to its protein target. nih.gov The entire proteome is then subjected to click chemistry with this compound, which attaches a biotin tag to the alkyne-modified ligand. This allows for the affinity purification of the protein-ligand complex and subsequent identification of the protein target by mass spectrometry. nih.gov This approach, often referred to as photoaffinity labeling, enables the identification of direct binding partners of a small molecule in a complex biological system. researchgate.net

Analysis of Protein-Protein Interactions (PPIs) In Vivo

Understanding how proteins interact with each other within a living cell is crucial for elucidating biological pathways. nih.govnih.gov this compound can be employed in proximity-dependent labeling techniques to study in vivo PPIs.

In these methods, a "bait" protein of interest is fused to an enzyme that generates reactive species. nih.gov These reactive species then covalently label nearby "prey" proteins with a small molecule tag. If this tag is an alkyne, this compound can be used in a subsequent click reaction to biotinylate the labeled prey proteins. These biotinylated proteins can then be enriched and identified by mass spectrometry, providing a snapshot of the protein interaction network of the bait protein in its native cellular environment. nih.gov

One such technique involves the use of a bifunctional amino acid that can be incorporated into proteins. This amino acid enables both covalent chemical capture and subsequent isolation of in vivo protein-protein interactions. The azide (B81097) group on this compound can be used to attach the biotin handle to these captured complexes for their enrichment and analysis.

Drug Target Deconvolution and Validation

Identification of Protein Adducts of Lipid-Derived Electrophiles

The study of protein adducts formed from lipid-derived electrophiles (LDEs) is crucial for understanding the molecular mechanisms of oxidative stress and its pathological consequences. LDEs, such as 4-hydroxynonenal (B163490) (HNE), are reactive molecules generated during lipid peroxidation that can covalently modify proteins, altering their structure and function. dntb.gov.ua Identifying the specific proteins targeted by LDEs and the sites of adduction provides valuable insights into cellular damage pathways.

This compound serves as a key reagent in a powerful strategy to identify these protein adducts. This method involves the use of an LDE analogue that has been chemically modified to contain a terminal alkyne group. This "clickable" LDE analogue, when introduced to a biological system, mimics the reactivity of the natural LDE and forms adducts with target proteins.

Following protein adduction by the alkynyl-LDE, the sample is treated with this compound. The azide group of the biotinamide (B1199965) reacts with the alkyne group on the LDE-protein adduct via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of click chemistry. acs.org This reaction covalently attaches the biotin tag to the modified proteins.

The biotinylated proteins can then be selectively captured and enriched from the complex proteome using streptavidin-coated beads. After washing away non-biotinylated proteins, the enriched adducts can be eluted for analysis by mass spectrometry-based proteomics. This allows for the identification of the adducted proteins and, in many cases, the specific peptide sequences and amino acid residues that were modified by the LDE.

One study utilized an alkynyl analogue of HNE in conjunction with an azido-biotin reagent to isolate protein adducts. nih.gov This approach, termed streptavidin catch and photorelease, employed a photocleavable linker within the azido-biotin probe, allowing for the gentle release of the captured proteins or peptides for mass spectrometry analysis. nih.gov This technique successfully identified numerous adduction sites on proteins like human serum albumin and ApoA1 in human plasma. nih.gov

Table 1: Research Findings on the Identification of Protein Adducts of Lipid-Derived Electrophiles using Azido-Biotin Probes

Research Focus Methodology Key Findings Reference
Isolation of protein adducts of lipid-derived electrophilesUse of an alkynyl-HNE analogue, followed by reaction with a photocleavable azido-biotin reagent and streptavidin affinity purification.Identification of 18 different adduction sites on human serum albumin and modification of ApoA1 in human plasma. nih.gov
Profiling of LDE-protein adductsPost-labeling of alkynyl-HNE adducted proteins and peptides in human plasma with a photocleavable azido-biotin linker.High-confidence identification of 14 plasma proteins as LDE targets and mapping of 50 specific adduction sites. dntb.gov.ua
General proteomic strategyUse of bioorthogonal chemical reporters, including azido-biotin reagents, for the detection and identification of modified proteins.This compound is a useful tool for the isolation of protein adducts for subsequent analysis. researchgate.net

Investigating Drug-P-glycoprotein (P-gp) Interactions

P-glycoprotein (P-gp) is a well-characterized ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, playing a significant role in multidrug resistance in cancer and influencing the pharmacokinetics of many drugs. The investigation of interactions between drugs and P-gp is essential for overcoming multidrug resistance and for understanding drug disposition.

While various methods are employed to study these interactions, including photoaffinity labeling with specific probes, a review of the scientific literature did not yield specific examples of this compound being used for the direct investigation of drug-P-glycoprotein interactions. Photoaffinity labeling is a common technique to identify drug-binding sites on proteins like P-gp, and it often involves probes containing a photo-reactive group (such as an azide) and a reporter tag (like biotin). researchgate.net However, the literature on P-gp photoaffinity labeling describes the use of other specifically designed azido-containing photoaffinity labels rather than the general-purpose click chemistry reagent this compound. For instance, studies have utilized radiolabeled azido-phenethyl-spiperone to probe P-gp binding sites.

Therefore, while the chemical functionalities of this compound could theoretically be incorporated into a strategy to study P-gp interactions (e.g., by using a clickable, P-gp-binding drug analogue), this specific application is not well-documented in the reviewed scientific literature.

Advanced Methodologies and Techniques Utilizing N 3 Azidopropyl Biotinamide

Fluorescence Imaging in Cellular and Tissue Contexts

In the realm of cellular and tissue imaging, N-(3-Azidopropyl)biotinamide serves as a crucial linker for attaching fluorescent reporters to specific biomolecules. The process typically involves the metabolic incorporation of an alkyne-modified substrate into a cell or organism. Subsequently, the cells are treated with this compound, which "clicks" onto the alkyne-tagged biomolecules. The final step involves the introduction of a fluorescently labeled streptavidin or avidin (B1170675), which binds to the biotin (B1667282), thereby illuminating the target molecules for visualization by fluorescence microscopy.

This methodology has been successfully applied in various imaging studies. For instance, researchers have used this approach to visualize the distribution and dynamics of specific proteins and glycans within cells. By feeding cells with alkyne-modified sugars, which are then incorporated into glycoproteins, subsequent tagging with this compound and a fluorescent streptavidin conjugate allows for the imaging of newly synthesized glycoproteins. This technique provides valuable insights into cellular processes such as protein trafficking and glycosylation.

Development of Photo-Activated Probes

The development of photo-activated probes represents a sophisticated application of this compound, enabling researchers to study molecular interactions with high temporal and spatial control. These probes are designed to become reactive only upon exposure to light of a specific wavelength.

A notable example involves the creation of photo-activatable affinity probes for studying protein-protein interactions. In one study, a probe was designed with a diazirine group, which upon UV irradiation, forms a highly reactive carbene that can covalently bind to nearby molecules. researchgate.net The probe also contained an alkyne handle. After photo-crosslinking within living cells, the cells were lysed, and this compound was "clicked" onto the alkyne handle of the probe-protein complex. researchgate.net This biotin tag then facilitated the enrichment and identification of the interacting proteins via streptavidin affinity purification and mass spectrometry. researchgate.net This approach has been used to map the interactions of specific enzymes, such as PARP-1, within their native cellular environment. researchgate.net

Application in Nanoparticle and Nanorod Functionalization for Research

This compound plays a significant role in the surface functionalization of nanoparticles and nanorods for targeted research applications. The ability to attach biotin to these nanomaterials opens up possibilities for targeted delivery, imaging, and therapy.

Gold nanorods (GNRs), for example, have unique optical properties that make them suitable for applications like photothermal therapy and bioimaging. nih.gov To target GNRs to specific cells, their surfaces can be modified. One strategy involves coating the GNRs with a material that can be subsequently linked to N-(3-Aazidopropyl)biotinamide. For instance, GNRs can be coated with a polymer layer containing alkyne groups. The addition of this compound allows for the attachment of biotin to the nanorod surface via click chemistry. These biotinylated nanorods can then be conjugated with streptavidin-linked targeting ligands, such as antibodies, to direct them to specific cell types. nih.gov This targeted approach enhances the efficacy of the nanorods while minimizing off-target effects.

NanomaterialFunctionalization StrategyTargeting LigandApplication
Gold Nanorods (GNRs)Polydopamine coating followed by antibody conjugationAnti-EGFR AntibodyCancer cell imaging and photothermal therapy nih.gov
Gold Nanorods (GNRs)Silica coating and folic acid conjugationFolic AcidX-ray/CT imaging-guided radiation and photothermal therapy nih.gov
Halloysite NanotubesAminosilanization, carboxylation, and antibody immobilizationAnti-E. coli AntibodyLocalized photothermal neutralization of bacteria mdpi.com

Integration with Organoid Research and Cell Isolation Techniques

Organoids, three-dimensional cell cultures that mimic the structure and function of organs, are revolutionizing biomedical research. facellitate.comnih.govj-organoid.org this compound is being integrated into organoid research to facilitate the study of complex biological processes and for the isolation of specific cell populations within these intricate structures.

For instance, metabolic labeling with alkyne-containing precursors can be employed in organoid cultures to tag newly synthesized proteins or other biomolecules. Subsequent reaction with this compound allows for the biotinylation of these molecules within the 3D organoid structure. This enables researchers to visualize the spatial organization of cellular components or to isolate specific cell populations from the organoid for further analysis.

In the broader context of cell isolation, this compound is a valuable tool. stemcell.com Cells that have been metabolically labeled with an alkyne-containing molecule can be specifically tagged with biotin using this compound. These biotinylated cells can then be isolated from a heterogeneous population using streptavidin-coated magnetic beads or through fluorescence-activated cell sorting (FACS) with a fluorescently labeled streptavidin. This method allows for the purification of specific cell types based on their metabolic activity, providing a powerful tool for studying cellular heterogeneity and function.

Research AreaApplication of this compoundOutcome
Organoid ResearchMetabolic labeling and click chemistryVisualization and isolation of specific cell populations within organoids facellitate.comnih.govj-organoid.org
Cell IsolationTagging of metabolically labeled cellsPurification of specific cell types for downstream analysis stemcell.com
ProteomicsAffinity enrichment of probe-labeled speciesIdentification of protein-protein interactions asm.org

Future Directions and Emerging Research Avenues for N 3 Azidopropyl Biotinamide

Development of Novel Bioconjugation Kits

The exceptional utility of N-(3-Azidopropyl)biotinamide in click chemistry is paving the way for the next generation of bioconjugation kits. sigmaaldrich.commedchemexpress.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry, allows for the efficient and specific labeling of biomolecules. nih.govjenabioscience.com This reaction forms a stable triazole linkage between the azide (B81097) group of this compound and an alkyne-modified molecule, such as a protein, DNA, or oligonucleotide. sigmaaldrich.complos.org

Future bioconjugation kits are expected to leverage this technology to offer streamlined and highly efficient workflows for researchers. These kits could include optimized reagents, such as improved copper catalysts and ligands that enhance reaction speed and minimize damage to sensitive biomolecules. jenabioscience.complos.org The development of one-pot, heterogeneous bioconjugation and purification systems, where the catalyst is immobilized on a resin, could further simplify the process by eliminating the need for extensive purification steps to remove the copper catalyst. tandfonline.com Such advancements would make the specific biotinylation of target molecules more accessible and robust for a wide range of downstream applications, including affinity purification, immunoassays, and cellular imaging. sigmaaldrich.combioclone.net

Expansion in Drug Delivery System Research

The inherent properties of this compound make it an attractive component for the design of sophisticated drug delivery systems. chemimpex.com The strong and highly specific interaction between biotin (B1667282) and streptavidin or avidin (B1170675) is a well-established strategy for targeted drug delivery. bioclone.netresearchgate.netnih.gov This system allows for a modular approach where a biotinylated therapeutic agent can be linked to a streptavidin-conjugated targeting moiety, such as an antibody. researchgate.net

This compound facilitates the creation of these biotinylated drug conjugates. Through click chemistry, a therapeutic payload containing an alkyne group can be readily attached to the azide group of this compound. medchemexpress.com This creates a stable, biotin-labeled drug that can then be non-covalently complexed with a streptavidin-based delivery vehicle. This strategy has been explored for delivering a variety of therapeutic agents, including small molecules and nucleic acids like siRNA. nih.gov Future research will likely focus on refining these systems for enhanced targeting specificity, controlled release of the drug at the desired site, and improved therapeutic outcomes, particularly in areas like cancer therapy. researchgate.net

Exploration in PROTAC (Proteolysis-Targeting Chimeras) Chemistry

The emerging field of Proteolysis-Targeting Chimeras (PROTACs) represents a novel therapeutic modality that hijacks the cell's natural protein degradation machinery to eliminate disease-causing proteins. invivochem.combroadpharm.com PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. lbiosystems.co.kr

This compound and similar azide-containing molecules are finding a role in the synthesis of these complex molecules. medchemexpress.commedchemexpress.com The azide group serves as a versatile chemical handle for attaching the biotin moiety to a PROTAC linker or one of the ligands via click chemistry. broadpharm.comlbiosystems.co.kr While not a direct component of the final PROTAC in most cases, its utility lies in the modular and efficient assembly of PROTAC building blocks and libraries. Researchers are exploring various linkers, including polyethylene (B3416737) glycol (PEG) chains, with terminal azide groups to optimize the properties of PROTACs. invivochem.commedchemexpress.commedchemexpress.com The ability to easily introduce a biotin tag using this compound can also facilitate the study of PROTAC interactions and their mechanism of action through affinity-based pulldown assays. medchemexpress.comnih.gov

Potential in AI-Driven Drug Screening Platforms

This compound can play a valuable role in this new paradigm by bridging the gap between computational design and experimental validation. For instance, AI algorithms can be used to design and screen virtual libraries of compounds for their potential to bind to a specific biological target. mdpi.com Promising candidates from these virtual screens can then be synthesized with an alkyne handle and subsequently labeled with this compound via click chemistry.

Q & A

Basic Research Questions

Q. What is the functional significance of combining biotin and azide groups in N-(3-Azidopropyl)biotinamide?

  • The biotin moiety enables high-affinity binding to streptavidin/avidin, facilitating isolation or detection in pull-down assays or biosensors . The azide group allows site-specific conjugation via click chemistry (e.g., CuAAC or SPAAC) with alkyne- or cyclooctyne-modified biomolecules, enabling modular bioconjugation strategies . This dual functionality supports applications in protein interaction mapping, targeted drug delivery, and biomolecule labeling .

Q. What storage conditions are recommended for this compound to ensure stability?

  • Store at -20°C in a desiccated, light-protected environment. Avoid repeated freeze-thaw cycles, as the azide group is sensitive to moisture and thermal degradation. For long-term stability, inert gas purging (e.g., argon) is advised .

Q. How can researchers validate successful bioconjugation using this compound?

  • Use streptavidin-based affinity assays (e.g., streptavidin magnetic beads) to confirm biotin functionality . For azide reactivity, perform click reactions with control alkynes (e.g., fluorescent probes) and analyze via HPLC, mass spectrometry (HR-ESI-QToF MS) , or gel electrophoresis to detect triazole formation . NMR (e.g., disappearance of azide peaks at ~2100 cm⁻¹ in FTIR) can further confirm conjugation .

Advanced Research Questions

Q. How can steric hindrance be minimized during bioconjugation with this compound?

  • Introduce PEG spacers (e.g., PEG3 or PEG4 linkers) between the biotin and azide groups to enhance solubility and reduce steric interference . Optimize reaction stoichiometry (e.g., 1:1.2 molar ratio of azide to alkyne/DBCO) and use copper catalysts (e.g., Cu(I) with TBTA ligand) to accelerate CuAAC kinetics while reducing off-target binding .

Q. What experimental parameters influence the efficiency of streptavidin pulldown assays using this compound?

  • Bead size : Smaller beads (e.g., 300 nm) offer higher surface area for binding but may require longer centrifugation times. Larger beads (2–5 μm) enable faster magnetic separation but lower capacity .
  • Incubation time : 1–2 hours at 4°C with gentle agitation maximizes binding without denaturing streptavidin.
  • Blocking agents : Use BSA (1–5%) or casein to reduce nonspecific binding. Validate with negative controls (e.g., biotin-free samples) .

Q. How can conflicting data on conjugation yields be resolved?

  • Troubleshooting steps :

  • Verify azide integrity via FTIR or azide-alkyne control reactions .
  • Optimize reaction pH (neutral to slightly basic) and temperature (25–37°C for CuAAC; 4°C for SPAAC) .
  • Use TCEP (1–5 mM) to reduce disulfide bonds in proteins, ensuring accessible reaction sites .
    • Quantitative analysis : Employ UV-Vis spectroscopy (biotin absorbance at ~280 nm) or bicinchoninic acid (BCA) assay to quantify unreacted biotin .

Q. What are the limitations of using this compound in live-cell labeling?

  • Cytotoxicity : Copper catalysts for CuAAC are toxic to cells; use SPAAC (DBCO/BCN reagents) for copper-free reactions in live systems .
  • Membrane permeability : The compound’s hydrophilicity (due to PEG spacers) may limit passive diffusion. Use electroporation or cell-penetrating peptides for intracellular delivery .

Q. How can researchers modify the structure of this compound for specific applications?

  • Synthetic modifications :

  • Replace the propyl linker with aryl or alkyl chains to alter hydrophobicity .
  • Introduce photo-crosslinkers (e.g., benzophenone) for UV-induced covalent bonding .
    • Characterization : Validate modifications using NMR (¹H/¹³C) and HR-MS , and confirm functionality via biotin-streptavidin ELISA .

Methodological Best Practices

  • Click Chemistry Protocol :

    • Dissolve this compound (1 mM) and alkyne/DBCO reagent (1.2 mM) in PBS (pH 7.4).
    • Add CuSO₄ (50 μM) and sodium ascorbate (1 mM) for CuAAC; incubate at 25°C for 1 hour.
    • Purify via size-exclusion chromatography or dialysis .
  • Affinity Pulldown Workflow :

    • Incubate biotinylated samples with streptavidin beads (10 mg/mL) for 1 hour at 4°C.
    • Wash 3× with PBS + 0.1% Tween-20.
    • Elute with 2 mM biotin or 6 M urea (denaturing conditions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.